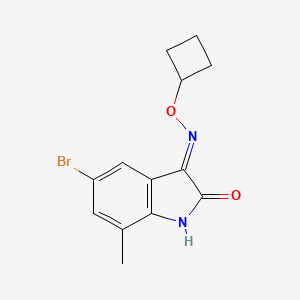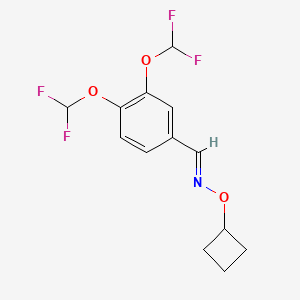![molecular formula C14H16BrNO2 B3182729 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime CAS No. 1202859-55-9](/img/structure/B3182729.png)
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime
概要
説明
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime is a chemical compound with the molecular formula C14H16BrNO2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime typically involves the following steps:
Formation of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: This intermediate can be synthesized by bromination of 3,4-dihydro-2H-benzo[b]oxepin-5-one using bromine in an appropriate solvent.
Oxime Formation: The oxime derivative is formed by reacting the ketone group of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
科学的研究の応用
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: The parent compound without the oxime and cyclobutyl groups.
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine: A structurally related compound with a nitrogen atom in the ring.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with different substituents.
Uniqueness
The uniqueness of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one O-cyclobutyl-oxime lies in its specific structural features, such as the oxime and cyclobutyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-7-bromo-N-cyclobutyloxy-3,4-dihydro-2H-1-benzoxepin-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-10-6-7-14-12(9-10)13(5-2-8-17-14)16-18-11-3-1-4-11/h6-7,9,11H,1-5,8H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCBXSZIOHOIGO-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)ON=C2CCCOC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)O/N=C/2\CCCOC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703946 | |
| Record name | (5E)-7-Bromo-N-(cyclobutyloxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202859-55-9 | |
| Record name | (5E)-7-Bromo-N-(cyclobutyloxy)-3,4-dihydro-1-benzoxepin-5(2H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine](/img/structure/B3182666.png)
![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)
![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]](/img/structure/B3182724.png)

![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime](/img/structure/B3182737.png)


![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)


